2,2-Difluoroethylamine
Overview
Description
2,2-Difluoroethylamine is an organic compound with the molecular formula C2H5F2N. It is a fluorinated amine, characterized by the presence of two fluorine atoms attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Difluoroethylamine can be synthesized through several methods. One common approach involves the reaction of 2,2-difluoro-1-chloroethane with ammonia. The reaction is typically carried out in a pressure-stable and closed reaction vessel, with the reaction mixture being heated to a temperature range of 80°C to 200°C under a pressure range of 1000 to 18000 kPa . Another method involves the reaction of 2,2-difluoroacetamide with a diborane solution in tetrahydrofuran, yielding this compound with a 48% yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to accelerate the reaction between 2,2-difluoro-1-haloethane and ammonia. The reaction is conducted in a solvent with a maximum water content of 15% by volume .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoroethylamine undergoes various chemical reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the replacement of the fluorine atoms with other functional groups. Common reagents include halogens and nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding oxides.
Reduction Reactions: Reducing agents like sodium borohydride can reduce this compound to simpler amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced amines, respectively .
Scientific Research Applications
2,2-Difluoroethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes.
Medicine: Research has explored its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific enzymes.
Mechanism of Action
The mechanism of action of 2,2-difluoroethylamine involves its interaction with molecular targets through electrostatic and hydrogen bonding interactions. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, leading to significant conformational changes. These interactions are crucial in its role as an enzyme inhibitor and in forming stable complexes with proteins .
Comparison with Similar Compounds
2,2,2-Trifluoroethylamine: This compound has three fluorine atoms attached to the same carbon atom, making it more electronegative and reactive compared to 2,2-difluoroethylamine.
2-Fluoroethylamine: With only one fluorine atom, this compound is less reactive and has different chemical properties compared to this compound.
Uniqueness: this compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its ability to form strong electrostatic and hydrogen bonds sets it apart from other fluorinated amines, providing it with distinct advantages in both research and industrial applications .
Properties
IUPAC Name |
2,2-difluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5F2N/c3-2(4)1-5/h2H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRWUZYZECPJOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195621 | |
Record name | Ethylamine, 2,2-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430-67-1 | |
Record name | Ethanamine, 2,2-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=430-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylamine, 2,2-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylamine, 2,2-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoroethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.197.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-Difluoroethylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR6CDA8ZPD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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